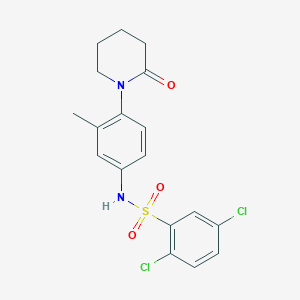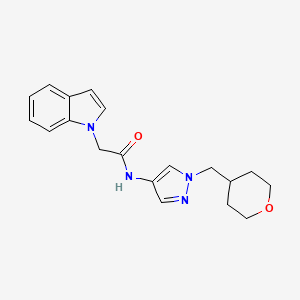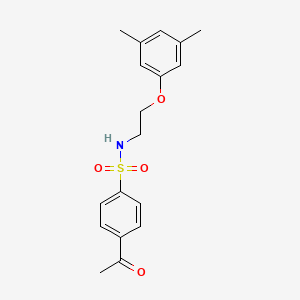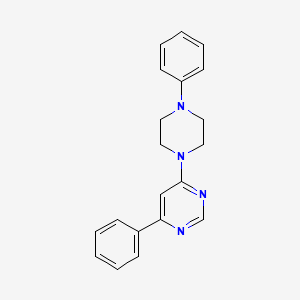
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C20H20N4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study described the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is based on the pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound has two phenyl groups and a piperazine ring attached to the pyrimidine core.Scientific Research Applications
- Role of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine :
- Insight :
- Role of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine :
- Observation :
- Compound 6g :
- Compound Activity :
Alzheimer’s Disease Treatment
Antibacterial Activity
Anticonvulsant Properties
Crystal Structure Studies
Selective AChE Inhibition
BuChE Inhibition
Future Directions
The future directions for the study of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease is a promising area of research . Additionally, the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities could be another potential direction .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down ACh, thereby increasing the level of ACh . This compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter ACh. The inhibition of AChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE by 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine results in an increase in ACh levels . This can enhance cognition functions, making this compound potentially useful in the treatment of AD .
properties
IUPAC Name |
4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFVBRKXZVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)
![2-Aminobicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B2768073.png)
![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2768074.png)
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
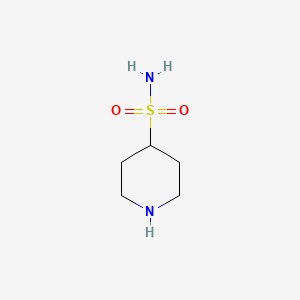

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)
